molecular formula C17H12ClNO3 B5517607 methyl 1-(4-chlorobenzoyl)-1H-indole-3-carboxylate

methyl 1-(4-chlorobenzoyl)-1H-indole-3-carboxylate

Cat. No. B5517607
M. Wt: 313.7 g/mol
InChI Key: XOVMPUKIBJYVAQ-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorobenzoyl)-1H-indole-3-carboxylate is a derivative of indole, a core structure found in many natural products and synthetic compounds with a wide range of biological activities. The interest in this compound and its derivatives stems from their potential in pharmaceutical development and their use as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of indole derivatives often involves intricate reactions to introduce various functional groups into the indole core. For instance, the synthesis of related compounds has been achieved through methods such as Ullmann-type intramolecular arylamination using the CuI-K3PO4-DMF system, yielding N-alkylated and N-arylated derivatives efficiently under mild conditions and in good yields (Melkonyan, Karchava, & Yurovskaya, 2008).

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their chemical reactivity and biological activity. X-ray diffraction analysis and spectroscopic techniques like NMR and IR are commonly used to elucidate their structures. For example, a study on a similar compound, methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate, employed these techniques for structural determination, revealing insights into the arrangement of functional groups around the indole core (Khan & White, 2012).

properties

IUPAC Name

methyl 1-(4-chlorobenzoyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c1-22-17(21)14-10-19(15-5-3-2-4-13(14)15)16(20)11-6-8-12(18)9-7-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVMPUKIBJYVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324010
Record name methyl 1-(4-chlorobenzoyl)indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663894
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

420811-32-1
Record name methyl 1-(4-chlorobenzoyl)indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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